molecular formula C20H23BrN2O3 B12483627 Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate

Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12483627
M. Wt: 419.3 g/mol
InChI Key: HXAPQVSCUWWRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-{[(4-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a bromophenyl group, a morpholine ring, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(4-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves a multi-step process:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzylamine, is reacted with an appropriate benzoic acid derivative under acidic conditions to form the bromophenyl intermediate.

    Introduction of the Morpholine Ring: The bromophenyl intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.

    Esterification: The final step involves the esterification of the resulting compound with ethyl alcohol under acidic conditions to form the desired benzoate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(4-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous medium.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-{[(4-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(4-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The bromophenyl group and morpholine ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
  • ETHYL 5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
  • ETHYL 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE

Uniqueness

ETHYL 5-{[(4-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen or functional groups. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

ethyl 5-[(4-bromophenyl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H23BrN2O3/c1-2-26-20(24)18-13-17(22-14-15-3-5-16(21)6-4-15)7-8-19(18)23-9-11-25-12-10-23/h3-8,13,22H,2,9-12,14H2,1H3

InChI Key

HXAPQVSCUWWRNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=C(C=C2)Br)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.